4-(Methanesulfonylmethyl)benzoic acid

Descripción general

Descripción

4-(Methanesulfonylmethyl)benzoic acid (MSBA, or p-MsMeBA) is an organic acid with the molecular formula of C9H10O4S. It has a molecular weight of 214.24 .

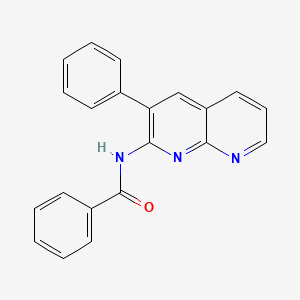

Molecular Structure Analysis

The molecular structure of 4-(Methanesulfonylmethyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a methanesulfonylmethyl group . The exact structure can be found in chemical databases .Aplicaciones Científicas De Investigación

Synthesis Pathways and Catalytic Applications

A study by Mahmoud et al. (2015) outlines a synthetic pathway starting from biomass-derived furan to benzoic acid derivatives, utilizing methanesulfonic acid for key reactions. This pathway involves Diels–Alder and dehydration reactions, showcasing the utility of methanesulfonic acid in synthesizing benzoic acid derivatives efficiently and with high yield, which could be indirectly related to the synthesis or functionalization of compounds like 4-(Methanesulfonylmethyl)benzoic acid (Mahmoud et al., 2015).

Antimicrobial Activities

Dineshkumar and Thirunarayanan (2019) synthesized sulfonamides including 4-(substituted phenylsulfonamido)benzoic acids, demonstrating their significant antimicrobial activities. These compounds were synthesized under environmentally friendly conditions, suggesting the potential application of 4-(Methanesulfonylmethyl)benzoic acid in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Catalytic Efficiency in Organic Reactions

Zinin et al. (2007) explored the efficiency of methanesulfonic acid in organic synthesis, particularly in the reductive ring-opening of O-benzylidene acetals. Their work demonstrates the broad applicability of methanesulfonic acid, a key component in synthesizing related compounds, for various organic transformations, highlighting its potential utility in reactions involving or synthesizing 4-(Methanesulfonylmethyl)benzoic acid (Zinin et al., 2007).

Environmental and Industrial Applications

Luong et al. (2004) utilized methanesulfonic acid as a catalyst for the production of linear alkylbenzenes, a key class of surfactants. The research underscores methanesulfonic acid's role in green chemistry by facilitating high-yield, environmentally friendly chemical processes. This research points towards the catalytic and environmental applications of methanesulfonic acid, potentially extending to the synthesis or industrial use of 4-(Methanesulfonylmethyl)benzoic acid (Luong et al., 2004).

Advances in Organic Synthesis

Kumar, Rudrawar, and Chakraborti (2008) demonstrated the use of methanesulfonic acid in the one-pot synthesis of benzoxazoles from carboxylic acids. This work highlights the versatility of methanesulfonic acid in facilitating complex organic syntheses, which could be beneficial for synthesizing a wide range of benzoic acid derivatives, including 4-(Methanesulfonylmethyl)benzoic acid (Kumar, Rudrawar, & Chakraborti, 2008).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and can bind to amino acids . It’s also used as a food preservative and has been studied for its potential as a local anesthetic .

Mode of Action

Benzoic acid derivatives have been shown to exhibit increased antimicrobial activity against various microorganisms . The mode of action of these compounds often involves interaction with cellular targets, leading to changes in cellular processes.

Biochemical Pathways

Benzoic acid derivatives, such as hydroxybenzoic acids, are known to be involved in various biochemical pathways . These compounds are often synthesized through the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

Related compounds such as benzoic acid have been shown to have antimicrobial effects .

Propiedades

IUPAC Name |

4-(methylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPGXQMPNJNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methanesulfonylmethyl)benzoic acid | |

CAS RN |

199535-00-7 | |

| Record name | 199535-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

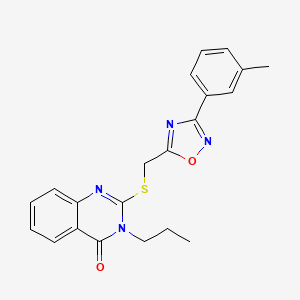

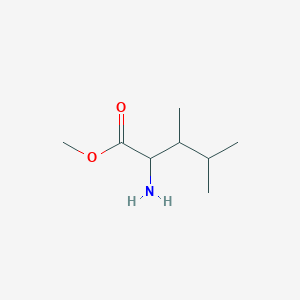

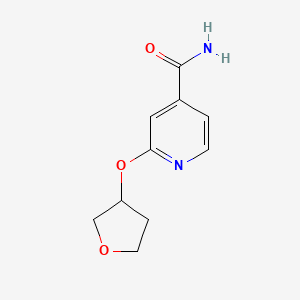

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)